Enhanced Lipophilicity vs. Clinical Nitrofurans
The computed octanol-water partition coefficient (XLogP3-AA) of 2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid is 2.2 [1]. This value is approximately 2.7 log units higher than that of nitrofurantoin (logP ≈ -0.5) [2]. This significant increase in lipophilicity predicts enhanced membrane permeability and distinct tissue distribution characteristics, making the compound more suitable for applications requiring penetration of lipid-rich environments, such as intracellular pathogen targeting or CNS drug discovery, compared to the renally concentrated antibiotic nitrofurantoin.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | Nitrofurantoin: logP ≈ -0.5 (experimentally derived); Nitrofurazone: logP ≈ -0.12 |
| Quantified Difference | ~2.7 log unit increase over nitrofurantoin; ~2.3 log unit increase over nitrofurazone |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparator values from DrugBank and published literature |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, metabolic stability, and tissue distribution, making this compound a differentiated choice for research applications where hydrophilic nitrofurans are suboptimal.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 13197026, 2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid. 2026. https://pubchem.ncbi.nlm.nih.gov/compound/88796-67-2 (accessed 2026-05-02). View Source
- [2] DrugBank. Nitrofurantoin: DrugBank Accession Number DB00698. https://go.drugbank.com/drugs/DB00698 (accessed 2026-05-02). View Source
